molecular formula C14H8F2N2O B4236029 4-cyano-2-fluoro-N-(4-fluorophenyl)benzamide

4-cyano-2-fluoro-N-(4-fluorophenyl)benzamide

Cat. No.: B4236029
M. Wt: 258.22 g/mol
InChI Key: UBXXRPPTPDEMCL-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-(4-fluorophenyl)benzamide is an organic compound with the molecular formula C14H9FN2O It is a benzamide derivative characterized by the presence of cyano and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluoro-N-(4-fluorophenyl)benzamide typically involves the reaction of 4-fluorobenzonitrile with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include large-scale chromatography or crystallization techniques to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluoro-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluoro substituents on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, to form corresponding oxides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with different nucleophiles replacing the fluoro groups.

    Reduction: 4-amino-2-fluoro-N-(4-fluorophenyl)benzamide.

    Oxidation: Oxidized derivatives of the amide group, such as N-oxides.

Scientific Research Applications

4-cyano-2-fluoro-N-(4-fluorophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(2-fluorophenyl)benzamide
  • 2-fluoro-N-(4-fluorophenyl)benzamide
  • 4-cyano-2-fluoropyridine

Uniqueness

4-cyano-2-fluoro-N-(4-fluorophenyl)benzamide is unique due to the specific arrangement of its cyano and fluoro substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-cyano-2-fluoro-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-10-2-4-11(5-3-10)18-14(19)12-6-1-9(8-17)7-13(12)16/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXXRPPTPDEMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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